AC-Trp-onp
Overview
Description
Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester: , commonly known as AC-Trp-onp, is a synthetic compound used primarily in biochemical research. It is a derivative of tryptophan, an essential amino acid, and is characterized by the presence of an acetyl group and a 4-nitrophenyl ester moiety. This compound is often utilized as a substrate in enzymatic studies, particularly those involving proteases like chymotrypsin .
Mechanism of Action
Target of Action
AC-Trp-onp, also known as Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester , is primarily targeted by the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It is synthesized in the pancreas and transported in an inactive form (chymotrypsinogen) to the small intestine, where it is activated. The role of chymotrypsin is to cleave peptide bonds, facilitating the breakdown of proteins into smaller peptides or individual amino acids, which can then be absorbed by the body .
Mode of Action
This compound interacts with chymotrypsin in a process known as hydrolysis . In this process, a water molecule is used to break a bond, specifically the peptide bond in this case. The hydrolysis of this compound by chymotrypsin results in the formation of acetyltryptophan and 4-nitrophenol .
Biochemical Pathways
The product of this reaction, acetyltryptophan, is involved in thetryptophan metabolism pathway . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
The hydrolysis of this compound by chymotrypsin is a key step in its metabolism . The resulting products, acetyltryptophan and 4-nitrophenol, would then be subject to further metabolism or excretion.
Result of Action
The hydrolysis of this compound by chymotrypsin results in the formation of acetyltryptophan and 4-nitrophenol . Acetyltryptophan can be further metabolized in the tryptophan metabolic pathways, potentially influencing various physiological functions . The other product, 4-nitrophenol, is a compound often used in the synthesis of dyes and as a pH indicator.
Action Environment
The action of this compound is influenced by the environment in which it is present. For instance, the activity of chymotrypsin, the enzyme that targets this compound, is affected by factors such as pH and temperature. Optimal chymotrypsin activity is observed at a slightly alkaline pH (around 8), and its activity decreases significantly under acidic or strongly alkaline conditions . Similarly, chymotrypsin activity can be influenced by temperature, with optimal activity typically observed at body temperature (37°C).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester typically involves the acetylation of L-tryptophan followed by esterification with 4-nitrophenol. The process can be summarized as follows:
Acetylation of L-tryptophan: L-tryptophan is reacted with acetic anhydride in the presence of a base such as pyridine to form Nalpha-Acetyl-L-tryptophan.
Industrial Production Methods: While the industrial production methods for Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester are not extensively documented, the process generally follows the same synthetic routes as described above, with optimization for large-scale production. This may involve the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a base or acid, resulting in the formation of Nalpha-Acetyl-L-tryptophan and 4-nitrophenol.
Enzymatic Cleavage: Proteases such as chymotrypsin can cleave the ester bond, making it a useful substrate for studying enzymatic activity.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous solutions of sodium hydroxide (for basic hydrolysis) or hydrochloric acid (for acidic hydrolysis).
Enzymatic Cleavage: Conducted in buffered solutions at physiological pH, often using phosphate-buffered saline (PBS).
Major Products Formed:
Hydrolysis: Nalpha-Acetyl-L-tryptophan and 4-nitrophenol.
Enzymatic Cleavage: Nalpha-Acetyl-L-tryptophan and 4-nitrophenol.
Scientific Research Applications
Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:
Enzyme Kinetics: Used to study the kinetics of proteases like chymotrypsin, providing insights into enzyme activity and specificity.
Biochemical Pathways: Helps in elucidating biochemical pathways involving tryptophan metabolism.
Drug Development: Serves as a model compound in the development of enzyme inhibitors and other therapeutic agents.
Comparison with Similar Compounds
Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester can be compared with other similar compounds such as:
Nalpha-Acetyl-L-phenylalanine 4-nitrophenyl ester: Similar in structure but contains phenylalanine instead of tryptophan.
Nalpha-Acetyl-L-tyrosine 4-nitrophenyl ester: Contains tyrosine and is used in similar applications for studying enzyme activity.
Uniqueness: The presence of the tryptophan moiety in Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester makes it particularly useful for studying enzymes that specifically interact with tryptophan residues. This specificity can provide more detailed insights into the enzyme’s mechanism of action and substrate preferences .
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-12(23)21-18(10-13-11-20-17-5-3-2-4-16(13)17)19(24)27-15-8-6-14(7-9-15)22(25)26/h2-9,11,18,20H,10H2,1H3,(H,21,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLCPFXPLVJTLB-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.